

Precocene I: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Precocene I*

Cat. No.: *B095214*

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Introduction

Precocene I is a naturally occurring chromene derivative first isolated from the plant *Ageratum houstonianum*.^[1] It belongs to a class of compounds known as precocenes, which are recognized for their significant bioactivity, particularly as anti-juvenile hormone agents in insects.^{[2][3]} This property makes **Precocene I** a valuable tool in entomological research and a lead compound in the development of novel insecticides. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and key experimental protocols related to **Precocene I**.

Chemical Structure and Identifiers

Precocene I is a member of the chromene class of organic compounds, specifically a 2H-1-benzopyran substituted with a methoxy group at position 7 and two methyl groups at position 2.^[4] The chromene ring system is a key feature contributing to its biological activity.^[1]

Identifier	Value
IUPAC Name	7-methoxy-2,2-dimethylchromene[1][2][4]
CAS Number	17598-02-6[1][2][5]
Molecular Formula	C12H14O2[1][2][5]
Molecular Weight	190.24 g/mol [1][2][4]
Canonical SMILES	CC1(C=CC2=C(O1)C=C(C=C2)OC)C[1][2]
InChI	InChI=1S/C12H14O2/c1-12(2)7-6-9-4-5-10(13-3)8-11(9)14-12/h4-8H,1-3H3[1][2][4]
InChI Key	CPTJXGLQLVPIGP-UHFFFAOYSA-N[1][2]

Physicochemical Properties

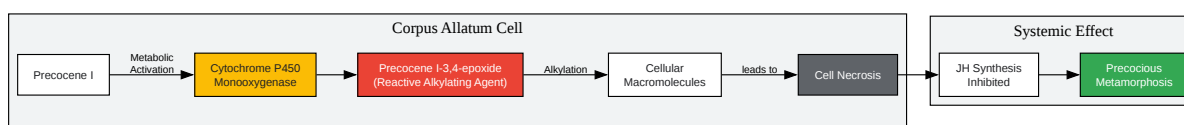
Precocene I is a pale green solid at room temperature.[6] Its key physical and chemical properties are summarized below.

Property	Value
Appearance	Pale Green Solid[6]
Melting Point	42-47 °C[5][6]
Boiling Point	142-144 °C @ 15 Torr[5]
Density	1.052 g/mL at 25 °C[6]
Purity	Typically ≥99%[6]

Biological Activity and Mechanism of Action

The most well-documented biological effect of **Precocene I** is its anti-juvenile hormone (AJH) activity in insects.[2][3] Juvenile hormones (JH) are crucial for regulating insect development, metamorphosis, and reproduction. By disrupting JH synthesis, **Precocene I** can induce precocious metamorphosis in larval stages, leading to the formation of sterile, miniature adults, or cause sterility in adult insects.[2][3]

The mechanism of action involves the targeted destruction of the corpora allata, the endocrine glands responsible for JH biosynthesis. **Precocene I** acts as a substrate for cytochrome P450 monooxygenases within these glands.[2] The enzymatic reaction transforms **Precocene I** into a highly reactive and unstable 3,4-epoxide metabolite.[2][7][8] This epoxide is a potent alkylating agent that covalently binds to and inactivates essential cellular macromolecules within the corpora allata, leading to cell death and a cessation of JH production.[2]



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Figure 1: Mechanism of action of **Precocene I** in insect corpora allata.

Experimental Protocols

Chemical Synthesis of Precocene I (7-methoxy-2,2-dimethylchromene)

A common method for synthesizing chromene ring systems like that in **Precocene I** is through the reaction of a phenol with an α,β -unsaturated aldehyde or its equivalent. A plausible synthesis route is the condensation of 3-methoxyphenol with 3-methyl-2-butenal.

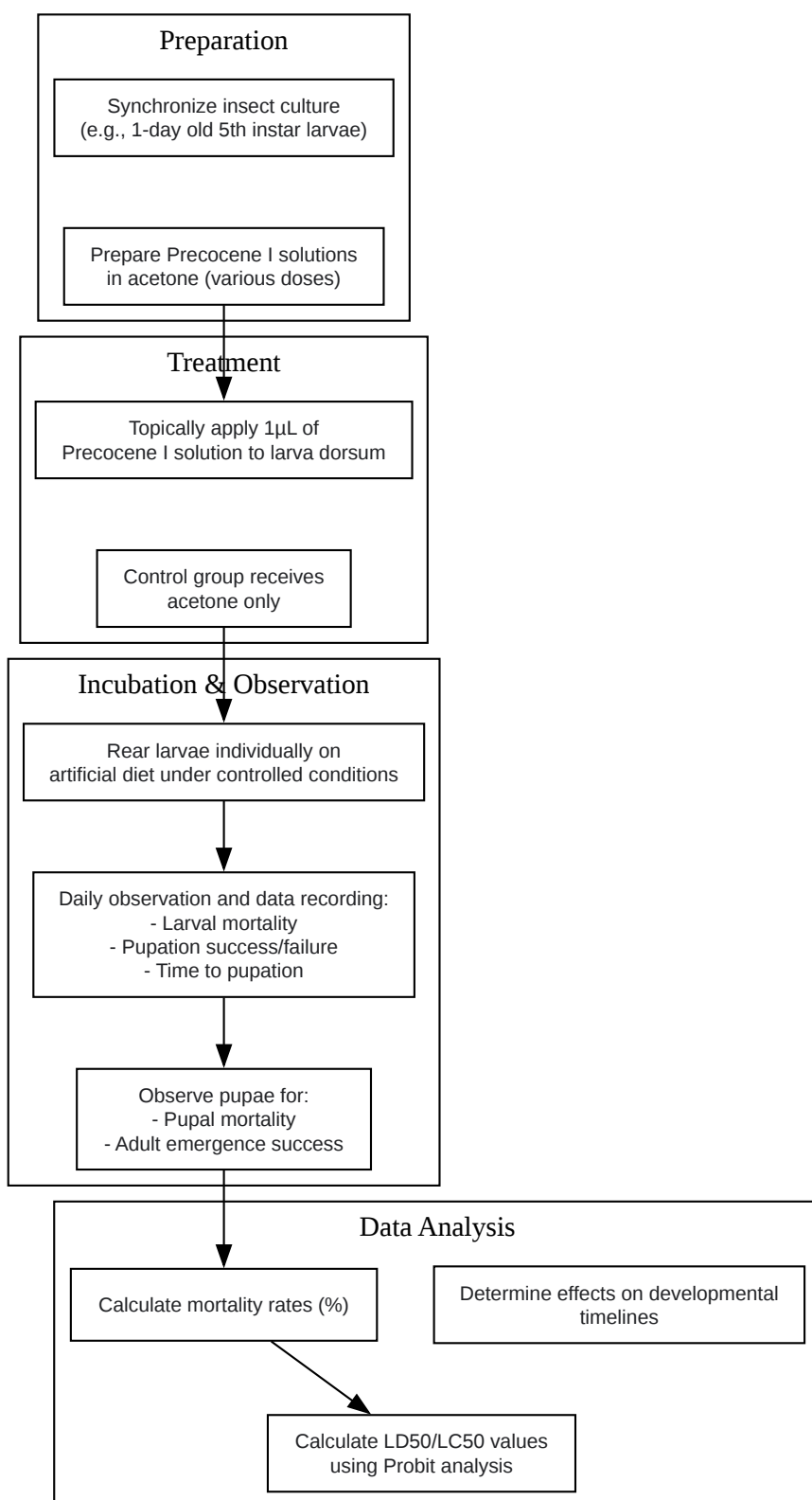
Methodology:

- **Reaction Setup:** A mixture of 3-methoxyphenol and a Lewis acid catalyst (e.g., Montmorillonite K-10) is prepared in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- **Addition of Aldehyde:** 3-Methyl-2-butenal is added dropwise to the stirred mixture at room temperature.

- **Reaction:** The reaction mixture is heated to reflux and maintained for several hours (e.g., 4-6 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is filtered off. The filtrate is washed sequentially with a saturated sodium bicarbonate solution and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **Precocene I**.

Anti-Juvenile Hormone Bioassay

This protocol describes a topical application bioassay to evaluate the effects of **Precocene I** on the metamorphosis of a model insect, such as the Egyptian cotton leafworm (*Spodoptera littoralis*).^{[5][9]}



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Figure 2: Experimental workflow for an anti-juvenile hormone bioassay.

Methodology:

- **Insect Rearing:** Larvae of *S. littoralis* are reared on an artificial diet under controlled conditions (e.g., 25±1°C, 65±5% RH, 14:10 L:D photoperiod).
- **Dose Preparation:** Serial dilutions of **Precocene I** are prepared in a volatile solvent like acetone to achieve the desired doses (e.g., 15, 30, 90, 120, 150 µg/larva).^[5]
- **Application:** One-day-old penultimate (e.g., 5th) instar larvae are selected. A 1 µL droplet of the **Precocene I** solution is topically applied to the dorsal thoracic region of each larva using a microsyringe. Control larvae are treated with 1 µL of acetone only.
- **Observation:** Treated larvae are reared individually and monitored daily. Key parameters to record include larval mortality, duration of the larval stage, successful pupation, pupal mortality, and successful adult emergence.^{[5][9]}
- **Data Analysis:** The percentages of mortality at each developmental stage are calculated. The dose-response data is subjected to Probit analysis to determine the lethal dose (LD50).^[5]

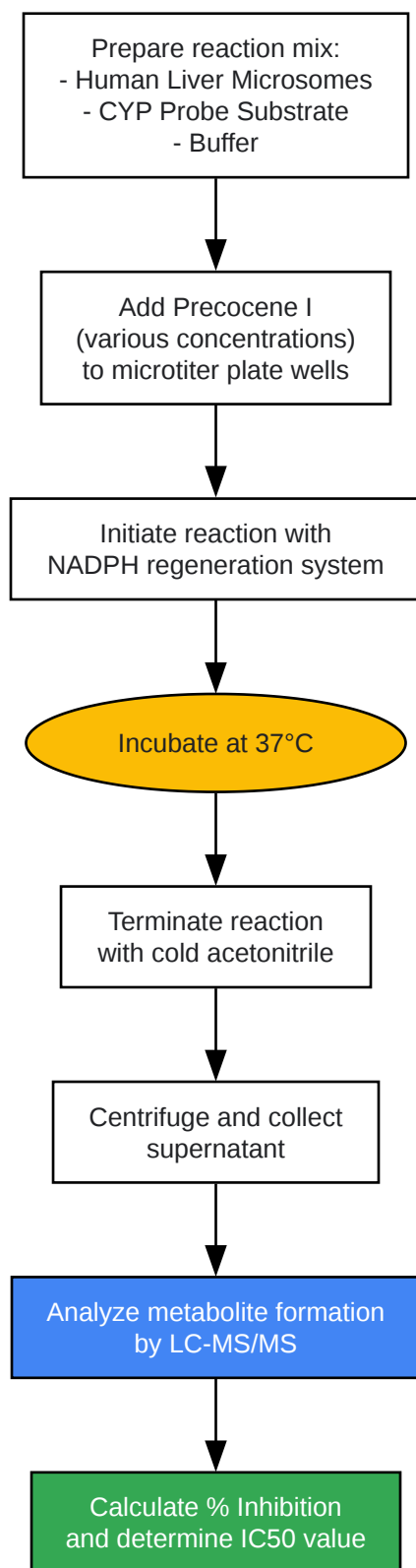
Cytochrome P450 Inhibition Assay

This protocol outlines a general in vitro method to assess the inhibitory potential of **Precocene I** on specific cytochrome P450 isoforms using human liver microsomes.^{[3][4][8][10]}

Methodology:

- **Reagent Preparation:** Prepare a reaction mixture containing human liver microsomes, a specific CYP isoform substrate (a compound metabolized by that CYP), and a NADPH regeneration system in a phosphate buffer.
- **Incubation:** Aliquots of the reaction mixture are placed in a microtiter plate. **Precocene I**, dissolved in a suitable solvent, is added at various concentrations. A control group without the inhibitor is also prepared.
- **Reaction Initiation:** The reaction is initiated by adding the NADPH regeneration system and incubating the plate at 37°C for a specific time.

- **Reaction Termination:** The reaction is stopped by adding a quenching solution, typically ice-cold acetonitrile.
- **Analysis:** The samples are centrifuged, and the supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The formation of the specific metabolite from the probe substrate is quantified.
- **Data Analysis:** The rate of metabolite formation in the presence of **Precocene I** is compared to the control. The concentration of **Precocene I** that causes 50% inhibition of the enzyme activity (IC50) is calculated by fitting the data to a dose-response curve.^{[3][4]}



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Figure 3: General workflow for a cytochrome P450 inhibition assay.

Summary of Biological Effects

The following table summarizes some reported quantitative effects of **Precocene I** on insect species.

Species	Developmental Stage Treated	Effect	Value
Spodoptera littoralis	5th Instar Larva	LD50	70.48 μ g/larva [5]
Spodoptera littoralis	6th Instar Larva	LD50	234.96 μ g/larva [5]
Eurygaster integriceps	2-day old eggs	LC50	15.4 μ g/mL[7][11]
Eurygaster integriceps	5-day old eggs	LC50	15.0 μ g/mL[7][11]
Spodoptera litura	3rd Instar Larva	LC50	23.2 ppm[12]

Conclusion

Precocene I is a potent bioactive compound with a well-defined mechanism of action against the insect endocrine system. Its ability to selectively ablate the corpora allata makes it an invaluable chemical probe for studying juvenile hormone physiology. The data and protocols presented in this guide offer a foundational resource for researchers in entomology, chemical biology, and insecticide development, facilitating further investigation into the properties and applications of this important natural product.

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